Methyl 1,2,3,4,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate
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Overview
Description
Methyl 1,2,3,4,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate is a chemical compound with the molecular formula C15H24O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a naphthalene ring system with multiple methyl groups and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,4,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate typically involves a multi-step process. One common method is the Diels-Alder reaction, where myrcene reacts with 3-methyl-3-penten-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction produces a monocyclic intermediate, which is then cyclized using phosphoric acid to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated derivatives.
Scientific Research Applications
Methyl 1,2,3,4,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 1,2,3,4,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: These compounds share a similar naphthalene ring system but differ in the number and position of methyl groups and functional groups.
Naphthalene derivatives: Compounds like 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-naphthalene have similar ring structures but different substituents.
Uniqueness
Methyl 1,2,3,4,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate is unique due to its specific arrangement of methyl groups and the presence of a methyl ester functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
93892-58-1 |
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Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
methyl 2,8,8-trimethyl-1,3,4,6,7,8a-hexahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H24O2/c1-14(2)8-5-6-11-7-9-15(3,10-12(11)14)13(16)17-4/h6,12H,5,7-10H2,1-4H3 |
InChI Key |
ZMXFFZBRNBVZAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC=C2C1CC(CC2)(C)C(=O)OC)C |
Origin of Product |
United States |
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